molecular formula C23H27N7O2S B2411306 4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189672-74-9

4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2411306
CAS No.: 1189672-74-9
M. Wt: 465.58
InChI Key: YVYGSIXBIASUDR-UHFFFAOYSA-N
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Description

4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H27N7O2S and its molecular weight is 465.58. The purity is usually 95%.
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Properties

IUPAC Name

8-butyl-12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2S/c1-2-3-11-29-22(32)21-17(9-16-33-21)30-19(25-26-23(29)30)7-8-20(31)28-14-12-27(13-15-28)18-6-4-5-10-24-18/h4-6,9-10,16H,2-3,7-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGSIXBIASUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic organic compound characterized by its complex molecular structure that integrates multiple ring systems. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

Molecular Structure and Properties

The molecular formula of the compound is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 396.50 g/mol. The structure includes:

  • A thieno ring
  • A triazole ring
  • A pyridinyl piperazine moiety

The compound's synthesis typically involves several steps, utilizing various solvents such as dimethylformamide or ethanol under specific catalytic conditions to enhance yield and reaction efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that it may function as an inhibitor of certain kinases or other protein targets involved in cell signaling pathways. Binding assays and molecular docking studies have been employed to elucidate these interactions, revealing significant binding affinities that suggest potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. For instance:

  • Compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and colorectal cancer cells.
  • In vitro studies have reported IC50 values in the nanomolar range for related compounds, indicating potent activity against cancer cell proliferation .

Antimicrobial Activity

Additionally, derivatives of this compound have been assessed for their antimicrobial properties. Preliminary results suggest activity against a range of bacterial strains, with some compounds showing zones of inhibition comparable to established antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of a structurally similar compound on human melanoma cell lines (A375 and M14). The compound exhibited IC50 values of 1.1 nM and 1.2 nM respectively, indicating strong antiproliferative activity. The study also noted that treatment led to increased apoptosis markers and disrupted microtubule formation in treated cells .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related thieno-triazole compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity .

Summary of Findings

The biological activity of 4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is promising in several therapeutic areas:

Activity Target IC50/Activity
AnticancerMelanoma Cell Lines1.1 nM (A375), 1.2 nM (M14)
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating bacterial infections .

Antitumor Activity

The compound's structural characteristics make it a candidate for cancer therapy. Studies have demonstrated that similar triazole derivatives can inhibit tumor growth by interfering with specific cellular pathways. The mechanism often involves the inhibition of enzymes critical for cell proliferation .

CNS Activity

Due to the presence of piperazine and pyridine moieties, this compound may also exhibit central nervous system (CNS) activity. Research has shown that piperazine derivatives can act as anxiolytics or antidepressants. The interaction with neurotransmitter receptors could provide insights into developing treatments for anxiety and depression .

Synthesis Techniques

The synthesis of 4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves:

  • Formation of the thieno and triazole rings : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine modification : The introduction of the piperazine moiety is crucial for enhancing biological activity.
  • Final coupling reactions : These steps finalize the compound's structure and ensure the desired functional groups are present.

Case Study 1: Antimicrobial Efficacy

A study evaluated various synthesized derivatives of triazole compounds against E. coli and S. aureus. The results showed that certain modifications to the core structure significantly increased antimicrobial potency .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting the potential for further development as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for preparing the thieno-triazolopyrimidinone core structure?

The compound’s core can be synthesized via cyclocondensation of ethyl 2-azido-3-thiophenecarboxylates with appropriate carbonyl precursors. For example, Pokhodylo et al. (2009) achieved this using ethyl 4,5-disubstituted thiophene carboxylates under reflux in acetic acid, yielding triazolopyrimidinones with 78–85% efficiency . Similarly, condensation reactions with hydrazine derivatives (e.g., chloroarylhydrazones) in ethanol/dioxane mixtures have been reported, with crystallization as a key purification step .

Q. How can structural elucidation be performed to confirm the compound’s regiochemistry?

Use a combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For instance, in a related chromeno-pyrimidine derivative, ¹H NMR confirmed the presence of a thiourea moiety (δ 10.2 ppm, NH), while HRMS validated the molecular ion peak (M+H⁺) . X-ray crystallography is recommended for resolving ambiguities in piperazine or thiophene substituent orientation .

Q. What analytical methods are suitable for quantifying impurities in the compound?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is effective for impurity profiling. Reference standards like MM0421.02 (CAS 62337-66-0) can be used to identify common byproducts such as phenylpiperazine derivatives . LC-MS is preferred for detecting trace intermediates with masses <1% of the main product .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., kinase domains) and ADMET predictors (e.g., SwissADME) to evaluate logP, bioavailability, and CYP450 interactions. A related chromeno-pyrimidine showed drug-like properties with logP = 2.8 and 85% oral bioavailability in silico .

Q. What experimental designs are robust for evaluating the compound’s in vivo pharmacological activity?

Use a randomized block design with split-split plots to control variables like dose, administration route, and biological replicates. For example, a study on antioxidant activity employed four replicates with five plants each, analyzing ten bunches per plot for biochemical consistency . For toxicity studies, follow OECD guidelines (e.g., acute oral toxicity in rodents with LD50 determination) .

Q. How can contradictory data on synthesis yields or biological activity be reconciled?

Conduct sensitivity analysis on reaction parameters (e.g., solvent polarity, temperature). For example, triazolopyrimidinone yields dropped from 85% to 60% when substituting acetic acid with methanol due to reduced azide cyclization efficiency . For biological discrepancies, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What strategies enhance the compound’s environmental stability while maintaining bioactivity?

Modify substituents to reduce hydrolysis susceptibility. INCHEMBIOL project data suggest that replacing the 3-oxo propyl group with a methylene bridge improves stability in aqueous environments (t½ increased from 2 to 14 days) without compromising receptor binding . Biodegradation studies in soil microcosms can further guide structural optimization .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thieno-Triazolopyrimidinones

ParameterOptimal ConditionsYield (%)Reference
SolventAcetic acid85
TemperatureReflux (110°C)78
Crystallization SolventEthanol/dioxane (1:1)90

Q. Table 2. Computational ADMET Profiles of Analogous Compounds

PropertyPredicted ValueTool UsedReference
logP2.8SwissADME
Bioavailability (%)85pkCSM
CYP2D6 InhibitionLow (IC50 > 10 µM)admetSAR

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